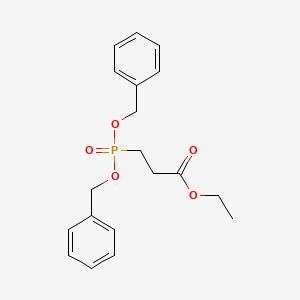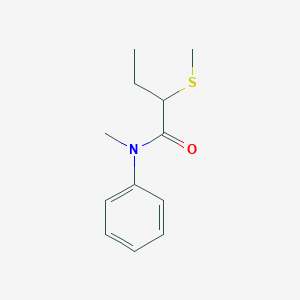
N-Methyl-2-(methylsulfanyl)-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a methyl group attached to the nitrogen atom, a methylthio group at the second carbon, and a phenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-2-butanamide with a methylthiolating agent in the presence of a base. The reaction conditions typically include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Base catalysts like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA; mild to moderate temperatures (25-50°C)
Reduction: LiAlH₄; low temperatures (0-25°C)
Substitution: Br₂, HNO₃; room temperature to moderate temperatures (25-50°C)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding amines
Substitution: Brominated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylthio and phenyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-2-phenyl-N-[2-(piperidin-2-yl)ethyl]butanamide
- N-methyl-2-methylene-3-(phenylthio)butanamide
Uniqueness
BUTANAMIDE,N-METHYL-2-(METHYLTHIO)-N-PHENYL- is unique due to the presence of both a methylthio group and a phenyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63017-93-6 |
|---|---|
Molekularformel |
C12H17NOS |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
N-methyl-2-methylsulfanyl-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NOS/c1-4-11(15-3)12(14)13(2)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 |
InChI-Schlüssel |
JVHSBXKRERUBJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)N(C)C1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




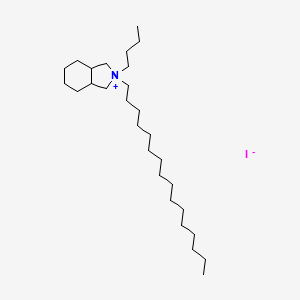
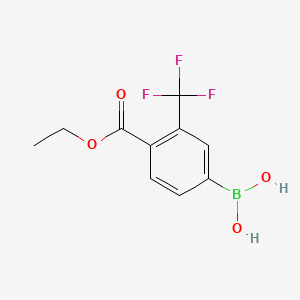
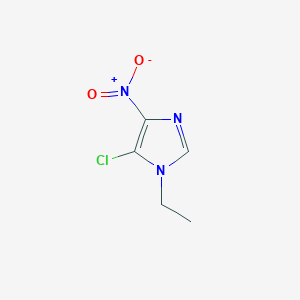
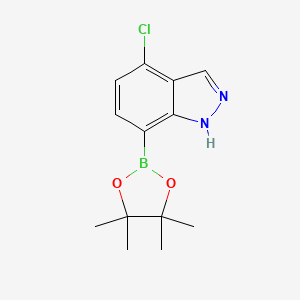

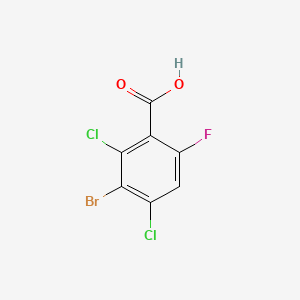
![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
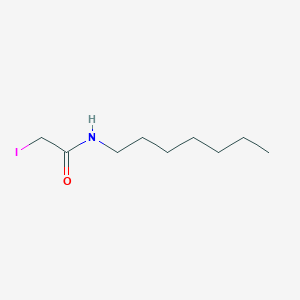
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
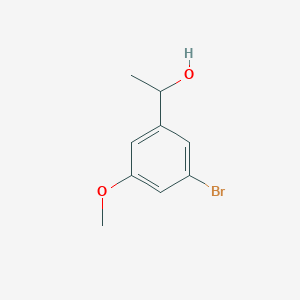
![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
